

# Application Note: NMR Spectral Analysis of 2,5-Dimethylterephthalic Acid

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## Compound of Interest

Compound Name: 2,5-Dimethylterephthalic Acid

Cat. No.: B146807

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## Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of **2,5-Dimethylterephthalic Acid**. It includes protocols for sample preparation and data acquisition for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy. The characteristic chemical shifts and signal assignments are presented in a clear, tabular format to aid in the structural elucidation and purity assessment of this compound.

## Introduction

**2,5-Dimethylterephthalic acid** is a dicarboxylic acid that serves as a valuable building block in the synthesis of various polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Accurate characterization of its chemical structure is crucial for ensuring the quality and reactivity of the compound in these applications. NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity analysis of organic molecules. This application note details the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2,5-Dimethylterephthalic Acid** and provides standardized protocols for data acquisition.

## Molecular Structure and NMR Assignments

The structure of **2,5-Dimethylterephthalic Acid** possesses a plane of symmetry, which simplifies its NMR spectra. There are three distinct types of protons and five unique carbon

environments.

- Protons: The protons of the two equivalent methyl groups (-CH<sub>3</sub>), the two equivalent aromatic protons (-CH), and the two equivalent carboxylic acid protons (-COOH).
- Carbons: The carbons of the two equivalent methyl groups (-CH<sub>3</sub>), the two equivalent aromatic carbons bearing a proton (-CH), the two equivalent aromatic carbons attached to the methyl groups (C-CH<sub>3</sub>), the two equivalent aromatic carbons attached to the carboxylic acid groups (C-COOH), and the two equivalent carboxylic acid carbons (-COOH).

## Quantitative NMR Data

The following tables summarize the chemical shifts ( $\delta$ ) for **2,5-Dimethylterephthalic Acid**, as observed in Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>). These values are based on typical spectral data.

**Table 1: <sup>1</sup>H NMR Spectral Data of 2,5-Dimethylterephthalic Acid in DMSO-d<sub>6</sub>**

Signal Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-COOH	~13.1	Singlet, broad	2H
Aromatic -CH	~7.8	Singlet	2H
-CH <sub>3</sub>	~2.6	Singlet	6H

**Table 2: <sup>13</sup>C NMR Spectral Data of 2,5-Dimethylterephthalic Acid in DMSO-d<sub>6</sub>**

Signal Assignment	Chemical Shift ( $\delta$ , ppm)
-COOH	~167.5
C-COOH	~134.0
C-CH <sub>3</sub>	~133.5
Aromatic -CH	~129.5
-CH <sub>3</sub>	~21.0

## Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2,5-Dimethylterephthalic Acid**. Instrument parameters may need to be optimized for the specific spectrometer being used.

## Sample Preparation

- **Weighing:** Accurately weigh approximately 5-10 mg of **2,5-Dimethylterephthalic Acid** directly into a clean, dry NMR tube.
- **Solvent Addition:** Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) to the NMR tube. DMSO-d<sub>6</sub> is a suitable solvent for dissolving the acidic compound.
- **Dissolution:** Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution should be obtained.
- **Internal Standard (Optional):** For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a reference for chemical shifts ( $\delta$  = 0.00 ppm).

## <sup>1</sup>H NMR Data Acquisition

- **Instrument Setup:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

- Locking and Shimming: Lock onto the deuterium signal of the DMSO-d<sub>6</sub> solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
- Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  - Number of Scans: 8 to 16 scans are typically sufficient.
  - Relaxation Delay (d1): 1-2 seconds.
  - Acquisition Time (aq): 3-4 seconds.
  - Spectral Width: 0 to 15 ppm.
- Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the spectrum to obtain pure absorption peaks.
  - Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
  - Integrate the signals to determine the relative proton ratios.

## **<sup>13</sup>C NMR Data Acquisition**

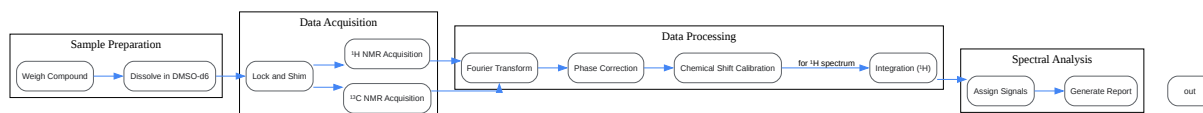
- Instrument Setup: Use the same sample and ensure the spectrometer is properly locked and shimmed.
- Acquisition Parameters:
  - Pulse Program: A standard proton-decoupled <sup>13</sup>C experiment (e.g., 'zgpg30').
  - Number of Scans: Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 128 to 1024) is required.
  - Relaxation Delay (d1): 2-5 seconds.

- Acquisition Time (aq): 1-2 seconds.
- Spectral Width: 0 to 200 ppm.
- Processing:
  - Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
  - Phase the spectrum.
  - Calibrate the chemical shift scale using the DMSO-d<sub>6</sub> solvent peak at 39.52 ppm.

## Visualizations

### Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of **2,5-Dimethylterephthalic Acid**, highlighting the distinct proton environments that give rise to the observed <sup>1</sup>H NMR signals.



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